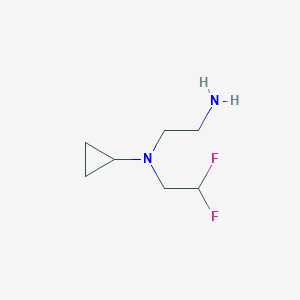

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine

Description

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a cyclopropane-based amine derivative featuring both a primary aminoethyl group and a difluoroethyl substituent. Its molecular framework combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine atoms, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N'-cyclopropyl-N'-(2,2-difluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)5-11(4-3-10)6-1-2-6/h6-7H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNRYNCZCZGYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with a halomethyl derivative.

Introduction of Aminoethyl Group: This step may involve nucleophilic substitution reactions where an aminoethyl halide reacts with the cyclopropane ring.

Introduction of Difluoroethyl Group: This can be done through a similar nucleophilic substitution reaction using a difluoroethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions could convert the amino group to a primary amine or other reduced forms.

Substitution: The difluoroethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted cyclopropanamines and their oxidized or reduced forms.

Scientific Research Applications

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving cyclopropane-containing compounds.

Medicine: Investigation of its pharmacological properties, such as potential activity as a neurotransmitter analog or enzyme inhibitor.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine would depend on its specific biological target. Potential mechanisms could include:

Binding to Receptors: Acting as an agonist or antagonist at specific neurotransmitter receptors.

Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethylamine Derivatives

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

- Molecular Formula : C₇H₁₃F₃N₂

- Molecular Weight : 182.19 g/mol

- CAS : 1249485-42-4

- Key Differences: Replaces the 2,2-difluoroethyl group with a 2,2,2-trifluoroethyl substituent.

N-(2,2-difluoroethyl)cyclopropanamine hydrochloride

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- CAS : 1010097-90-1

- Key Differences: Lacks the aminoethyl group, simplifying the structure. The hydrochloride salt form increases polarity and aqueous solubility, favoring applications in synthetic intermediates or ionic liquids .

Substituted Cyclopropanamine Derivatives

N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine

- Molecular Formula: Not explicitly provided (inferred as C₈H₁₆N₂).

- Key Differences :

N-{[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl}cyclopropanamine

- Molecular Formula : C₁₀H₁₄F₂N₄

- CAS : 1170869-32-5

- The methylpyrazole group may enhance thermal stability and catalytic activity in coordination chemistry or metal-organic frameworks .

Halogenated Ethylamine Derivatives

N-(2-Chloroethyl)-N-isopropylpropan-2-amine

- Molecular Formula : C₈H₁₈ClN

- CAS : 96-79-7

- Key Differences :

- Substitutes fluorine with chlorine, increasing molecular weight (157.69 g/mol) and polarizability.

- Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic resistance but enhance reactivity in alkylation reactions .

Biological Activity

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a synthetic compound notable for its unique structural features, which include a cyclopropane ring substituted with an aminoethyl group and a difluoroethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include neuropharmacological effects and enzyme inhibition.

Chemical Structure and Properties

- Chemical Formula : CHFN

- Molecular Weight : 135.13 g/mol

- CAS Number : 1248479-60-8

The presence of both the aminoethyl and difluoroethyl groups may enhance its reactivity and biological activity compared to similar compounds lacking these substituents.

The biological activity of this compound can be attributed to several potential mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, potentially affecting physiological functions.

- Signal Transduction Modulation : By interacting with key proteins or nucleic acids, it could modulate signal transduction pathways critical for cellular communication.

Research Findings

Research into the biological effects of this compound is still emerging. However, preliminary studies suggest that:

- Neuropharmacological Potential : The compound may mimic neurotransmitters or modulate their effects, making it a candidate for further investigation in neuropharmacology.

- Antimicrobial Activity : Some derivatives of cyclopropane-containing compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-aminoethyl)cyclopropanamine | Lacks difluoroethyl group | Different pharmacological profile |

| N-(2,2-difluoroethyl)cyclopropanamine | Lacks aminoethyl group | Limited interaction with biological targets |

| Cyclopropanamine | Simplest form | Basic chemical properties without enhanced activity |

The unique combination of functional groups in this compound likely confers distinct biological properties compared to its analogs.

Case Study 1: Neurotransmitter Analog Investigation

In a study exploring the neurotransmitter-like effects of cyclopropane derivatives, this compound was tested for its ability to bind to serotonin receptors. Results indicated that the compound exhibited moderate affinity for certain receptor subtypes, suggesting potential as a therapeutic agent in mood disorders.

Case Study 2: Enzyme Inhibition Assay

Another investigation assessed the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results demonstrated that the compound inhibited AChE activity in vitro, supporting its potential role in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.